molecular formula C13H13NO3 B8726798 Ethyl 4-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate

Ethyl 4-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate

Cat. No. B8726798
M. Wt: 231.25 g/mol
InChI Key: ACXKEQLFCAGHAJ-UHFFFAOYSA-N
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Patent
US06436951B1

Procedure details

A suspension of ethyl 4-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate (obtained according to 3.a, 15.2 g, 0.066 mol) in phosphoryl chloride (243 ml) is taken to reflux for 6 hours. The phosphoryl chloride is evaporated under reduced pressure without taking to dryness, and the viscous residue is poured into ice cold water (300 ml). The precipitate obtained in this way is filtered, washed with water to a neutral pH, then washed with ethanol and with diethyl ether in order to produce after drying 8.8 g (53%) of a white solid, m.p. 110° C.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
243 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=O)[C:3]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14].P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:4]1[C:3]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:2]([CH3:1])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
CC1=C(C(NC2=CC=CC=C12)=O)C(=O)OCC
Name
Quantity
243 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The phosphoryl chloride is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the viscous residue is poured into ice cold water (300 ml)
CUSTOM
Type
CUSTOM
Details
The precipitate obtained in this way
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water to a neutral pH
WASH
Type
WASH
Details
washed with ethanol and with diethyl ether in order
CUSTOM
Type
CUSTOM
Details
to produce
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying 8.8 g (53%) of a white solid, m.p. 110° C.

Outcomes

Product
Name
Type
Smiles
ClC1=NC2=CC=CC=C2C(=C1C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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